N-[2-(diethylcarbamoyl)phenyl]-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
Description
N-[2-(DIETHYLCARBAMOYL)PHENYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines a piperidine ring with various functional groups
Properties
Molecular Formula |
C24H30FN3O4S |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-[2-(diethylcarbamoyl)phenyl]-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H30FN3O4S/c1-3-27(4-2)24(30)20-10-6-8-12-22(20)26-23(29)18-13-15-28(16-14-18)33(31,32)17-19-9-5-7-11-21(19)25/h5-12,18H,3-4,13-17H2,1-2H3,(H,26,29) |
InChI Key |
ULGZZAOWOCFHMC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(DIETHYLCARBAMOYL)PHENYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The diethylcarbamoyl and fluorophenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(DIETHYLCARBAMOYL)PHENYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
N-[2-(DIETHYLCARBAMOYL)PHENYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(DIETHYLCARBAMOYL)PHENYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzene: A simple aromatic compound with similar structural features.
Toluene: Another aromatic compound with a methyl group.
Ethylbenzene: An aromatic compound with an ethyl group.
Xylene: An aromatic compound with two methyl groups.
Styrene: An aromatic compound with a vinyl group.
Benzaldehyde: An aromatic compound with an aldehyde group.
Uniqueness
N-[2-(DIETHYLCARBAMOYL)PHENYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups and the presence of a piperidine ring
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